molecular formula C10H18ClF2N B2927527 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride CAS No. 1380300-80-0

1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride

Cat. No.: B2927527
CAS No.: 1380300-80-0
M. Wt: 225.71
InChI Key: NZMUOGAMBPAYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride is a synthetic compound with a unique structure that includes a cyclopropylmethyl group and two fluorine atoms attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent introduction of the cyclopropylmethyl group and fluorine atoms. Common synthetic routes may include:

    Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of methoxy-substituted cyclohexane derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-4-fluorocyclohexan-1-amine hydrochloride
  • 1-(Cyclopropylmethyl)-4,4-dichlorocyclohexan-1-amine hydrochloride
  • 1-(Cyclopropylmethyl)-4,4-dibromocyclohexan-1-amine hydrochloride

Uniqueness: 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c11-10(12)5-3-9(13,4-6-10)7-8-1-2-8;/h8H,1-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMUOGAMBPAYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCC(CC2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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